
2-Chloro-5-propylthiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-propylthiazole-4-carboxylic acid is a heterocyclic compound containing a thiazole ring substituted with a chlorine atom at the 2-position, a propyl group at the 5-position, and a carboxylic acid group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-propylthiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloroacetyl chloride with propylamine to form 2-chloro-N-propylacetamide. This intermediate is then cyclized with thiourea under acidic conditions to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-5-propylthiazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted thiazoles, sulfoxides, sulfones, and reduced alcohols or aldehydes.
Aplicaciones Científicas De Investigación
2-Chloro-5-propylthiazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Biological Studies: The compound is used in studies investigating the biological activity of thiazole derivatives.
Industrial Applications: It is employed in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-propylthiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorine and propyl substituents may enhance the compound’s binding affinity and specificity for these targets.
Comparación Con Compuestos Similares
- 2-Chloro-5-isopropylthiazole-4-carboxylic acid
- 2-Chloro-5-methylthiazole-4-carboxylic acid
- 2-Chloro-5-ethylthiazole-4-carboxylic acid
Comparison: 2-Chloro-5-propylthiazole-4-carboxylic acid is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. Compared to its analogs, the propyl group may confer different steric and electronic properties, affecting the compound’s overall behavior in chemical reactions and biological systems.
Propiedades
Fórmula molecular |
C7H8ClNO2S |
|---|---|
Peso molecular |
205.66 g/mol |
Nombre IUPAC |
2-chloro-5-propyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C7H8ClNO2S/c1-2-3-4-5(6(10)11)9-7(8)12-4/h2-3H2,1H3,(H,10,11) |
Clave InChI |
INPKEHSNZZYFBU-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(N=C(S1)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





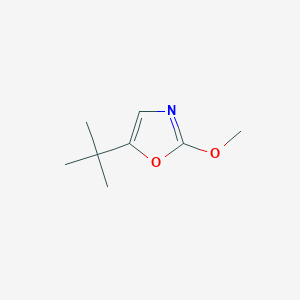
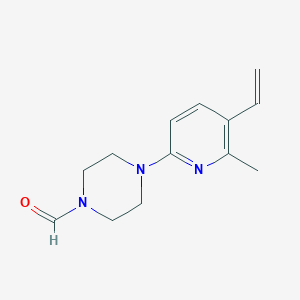
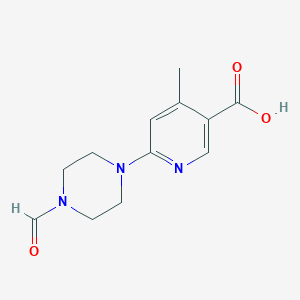
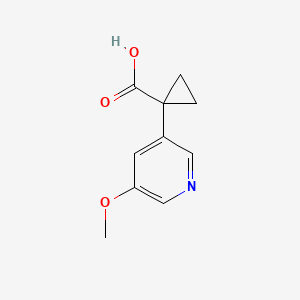
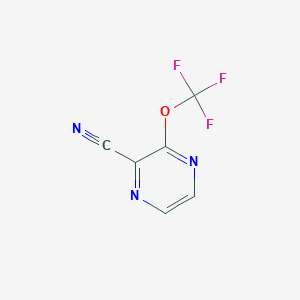
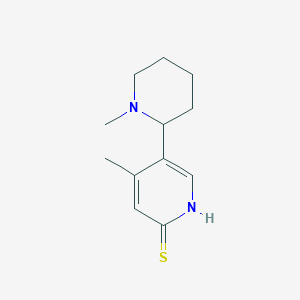
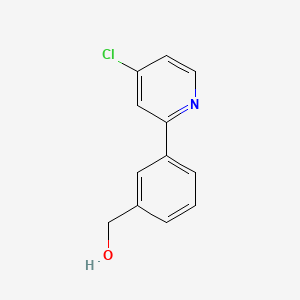
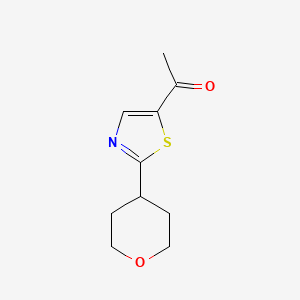
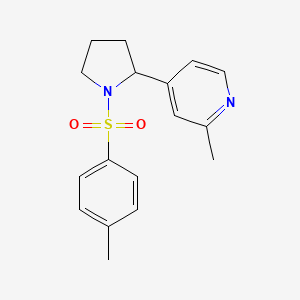
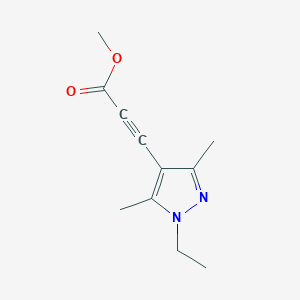
![5-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11805536.png)
